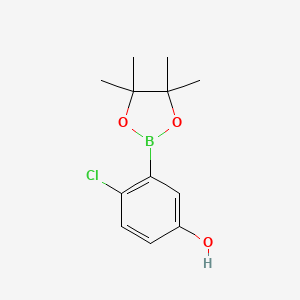![molecular formula C10H11ClO3 B3173663 Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- CAS No. 948894-91-5](/img/structure/B3173663.png)
Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-
Übersicht
Beschreibung
Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group and an ethoxy group attached to an acetic acid moiety. It is often used in the synthesis of other complex molecules and has various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- typically involves the reaction of 3-chlorophenol with ethylene oxide to form 2-(3-chlorophenyl)ethanol. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and solvents like dichloromethane or toluene to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its chlorophenyl group allows it to interact with hydrophobic pockets in proteins, while the ethoxy group can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenylacetic acid: Similar structure but lacks the ethoxy group.
3-Chlorophenylacetic acid: Similar structure but with the chlorine atom in a different position.
4-Chlorophenylacetic acid: Similar structure but with the chlorine atom in a different position
Uniqueness
Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]- is unique due to the presence of both the chlorophenyl and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-[2-(3-chlorophenyl)ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c11-9-3-1-2-8(6-9)4-5-14-7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDXPXQZOKJICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)
![N-[4-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173593.png)
![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)








![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)
![5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173687.png)
